N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

RIPK3 Kinase inhibitor selectivity Structural isomerism

Sourcing indole carboxamide kinase probes is complicated by positional isomerism; a generic purchase without CAS verification risks obtaining a compound with misassigned target pharmacology. CAS 2034297-31-7 resolves this ambiguity as a structurally distinct IKK2 inhibitor candidate from GSK patent families, featuring a 2-(oxan-4-ylmethoxy) isonicotinamide scaffold. • IKK2 screening: deploy in NF-κB reporter and TNFα-stimulated synovial fibroblast assays. • Cross-profiling: use alongside GSK840 (RIPK3 inhibitor, IC50 0.3 nM) to map kinase selectivity determinants within the C21H23N3O3 isomer space. • Inflammatory models: evaluate in LPS-induced cytokine release or OVA-induced airway inflammation models. Supplied at ≥95% purity with flexible packaging; in stock for global shipment.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 2034297-31-7
Cat. No. B2806075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
CAS2034297-31-7
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESC1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H23N3O3/c25-21(24-13-17-12-23-19-4-2-1-3-18(17)19)16-5-8-22-20(11-16)27-14-15-6-9-26-10-7-15/h1-5,8,11-12,15,23H,6-7,9-10,13-14H2,(H,24,25)
InChIKeyGCZOMPDYKPMDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034297-31-7): Structural Identity and Kinase Inhibitor Class Context


N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034297-31-7; molecular formula C21H23N3O3; MW 365.43) is a synthetic small molecule belonging to the indole-3-carboxamide class. It features an isonicotinamide (pyridine-4-carboxamide) core linked via a methylene bridge to an indole moiety, with a tetrahydro-2H-pyran-4-yl methoxy substituent at the pyridine 2-position . This compound falls within the structural scope of indole carboxamide derivatives claimed as IKK2 (IKKβ) inhibitors in multiple GSK patent families [1][2]. Notably, it is a structural isomer of GSK840 (CAS 2361146-30-5), a well-characterized and potent RIPK3 inhibitor (IC50: 0.3–0.9 nM) that shares the identical molecular formula C21H23N3O3 but with a different substitution pattern [3].

Why Generic Substitution Fails: Structural Isomerism and Target Selectivity Risks for N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide


Indole carboxamide derivatives cannot be treated as interchangeable commodities because minor positional variations in the pyridine-carboxamide core and the nature of the ether linker profoundly alter kinase selectivity profiles. The exact compound (CAS 2034297-31-7) bears a 2-(oxan-4-ylmethoxy) substituent on an isonicotinamide scaffold, a motif distinct from the 3,5-disubstituted-indole-7-carboxamides that dominate the IKK2 inhibitor literature [1]. Its structural isomer GSK840 differs in substitution regiochemistry and is a potent, selective RIPK3 inhibitor (IC50 0.3 nM) [2], while other C21H23N3O3 isomers may target entirely different kinases. Procuring a generic 'indole carboxamide' without verifying the exact CAS number risks obtaining a compound with unknown or misassigned target pharmacology. The quantitative evidence below details the specific differentiation dimensions that matter for scientific selection.

Quantitative Differentiation Evidence: N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide vs. Closest Analogs


Structural Isomerism with GSK840: Identical Molecular Formula, Divergent Kinase Targeting

CAS 2034297-31-7 shares the exact molecular formula C21H23N3O3 and molecular weight (365.43 Da) with GSK840 (CAS 2361146-30-5), a validated RIPK3 inhibitor [1]. However, the two compounds are structural isomers with distinct substitution patterns: CAS 2034297-31-7 bears a 2-(oxan-4-ylmethoxy) substituent on an isonicotinamide (pyridine-4-carboxamide) core, while GSK840 features a different regiochemical arrangement that confers high-affinity RIPK3 kinase domain binding (IC50 0.9 nM) and kinase activity inhibition (IC50 0.3 nM) [1]. This isomeric relationship means that despite identical mass and formula, the two compounds are expected to exhibit divergent kinase selectivity profiles. Researchers profiling the NF-κB/necroptosis axis must not assume functional equivalence.

RIPK3 Kinase inhibitor selectivity Structural isomerism Programmed necrosis

IKK2 Inhibitor Patent Family Structural Scope: Positional Differentiation from 3,5-Disubstituted-Indole-7-Carboxamides

Multiple GSK patent families (US20070254873, US20080269291) claim indole carboxamide derivatives as IKK2 inhibitors for inflammatory diseases including rheumatoid arthritis, asthma, and COPD [1][2]. The exemplified compounds in the published SAR literature are predominantly 3,5-disubstituted-indole-7-carboxamides, which achieve IKK2 IC50 values in the low nanomolar range (representative compounds with pIC50 > 8.0) and selectivity over >45 kinases (pIC50 < 5.5 against the entire panel) [3]. CAS 2034297-31-7 differs structurally by featuring: (a) a pyridine-4-carboxamide (isonicotinamide) rather than indole-7-carboxamide core; (b) a 2-(oxan-4-ylmethoxy) substituent rather than the C3/C5 disubstitution pattern. These positional differences are known in the IKK2 SAR to critically modulate both potency and kinase selectivity [3].

IKK2 NF-kB Indole carboxamide Kinase inhibitor patent

Ether Linker Differentiation: Oxan-4-ylmethoxy vs. Oxan-4-yloxy vs. Tetrahydrofuran-3-yloxy in Isonicotinamide Series

Within the isonicotinamide subclass, the nature of the ether substituent at the pyridine 2-position is a critical variable. CAS 2034297-31-7 contains a 2-(oxan-4-ylmethoxy) group (a tetrahydropyran ring attached via a methylene spacer to the oxygen). Direct analogs include: (a) N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yloxy)]pyridine-4-carboxamide (direct oxygen attachment without methylene spacer); (b) N-[(1H-indol-3-yl)methyl]-2-[(tetrahydrofuran-3-yl)oxy]isonicotinamide (five-membered ring ether). The methylene spacer in CAS 2034297-31-7 introduces an additional degree of conformational freedom and modifies the electronic environment at the pyridine 2-position compared to directly attached ethers . This structural feature may affect target binding, metabolic stability, and physicochemical properties, though direct comparative data for this specific series have not been published in the primary literature.

Linker SAR Ether substituent Isonicotinamide Solubility

Physicochemical Property Differentiation: MW, H-Bond Donor/Acceptor Profile, and Calculated Drug-Likeness vs. Known IKK2 Inhibitors

CAS 2034297-31-7 has a molecular weight of 365.43 Da, 3 hydrogen bond donors (indole NH, amide NH), and 6 hydrogen bond acceptors, predicting moderate aqueous solubility and favorable permeability characteristics [1]. This physicochemical profile is comparable to but distinct from GSK840 (also MW 365.43, C21H23N3O3) and the patent-exemplified 3,5-disubstituted-indole-7-carboxamides. The compound is typically supplied at ≥95% purity (HPLC) as a research-grade solid, and procurement specifications should require verification of CAS number and isomeric identity via LCMS and 1H NMR to distinguish it from its structural isomer GSK840 [1].

Physicochemical properties Drug-likeness Lipinski Procurement specification

Best-Fit Research Application Scenarios for N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034297-31-7)


IKK2/NF-κB Pathway Inhibitor Screening and SAR Campaigns

Based on its structural inclusion within the GSK indole carboxamide IKK2 inhibitor patent families [1], CAS 2034297-31-7 is best deployed as a screening candidate in IKK2 enzyme inhibition assays and cell-based NF-κB reporter assays. Its isonicotinamide core with a 2-(oxan-4-ylmethoxy) substituent represents a distinct chemical series from the well-characterized 3,5-disubstituted-indole-7-carboxamides, enabling exploration of alternative kinase selectivity profiles. Researchers should profile it head-to-head against a reference IKK2 inhibitor (e.g., IKK Inhibitor VII, IKK2 IC50 = 40 nM) to establish its potency and selectivity fingerprint.

Necroptosis and RIPK3 Selectivity Cross-Profiling

Given its isomeric relationship with GSK840 (a potent RIPK3 inhibitor, IC50 0.3 nM) [2], CAS 2034297-31-7 is uniquely suited for cross-profiling studies in necroptosis assays (e.g., TNF/zVAD/SMAC mimetic-induced programmed necrosis in HT-29 or L929 cells). Testing this isomer alongside GSK840 can reveal how subtle positional changes in the C21H23N3O3 scaffold redirect kinase targeting from RIPK3 to IKK2 or other kinases. Such studies can inform the design of dual IKK2/RIPK3 inhibitors or highly selective single-target compounds.

Inflammatory Disease Model Profiling (Rheumatoid Arthritis, Asthma, COPD)

The IKK2 target is validated in preclinical models of rheumatoid arthritis, asthma, and COPD [1][3]. CAS 2034297-31-7, as a structurally distinct IKK2 inhibitor candidate, can be evaluated in TNFα-stimulated synovial fibroblast assays, LPS-induced cytokine release models, or ovalbumin-induced airway inflammation models. Comparative benchmarking against established IKK2 inhibitors (e.g., IMD-0354, IKKβ IC50 in nanomolar range) will define its efficacy and selectivity advantages in inflammatory disease-relevant cellular contexts.

Isomeric Probe for Chemical Biology Target Deconvolution

The structural isomerism between CAS 2034297-31-7 and GSK840 (identical C21H23N3O3 formula, divergent biological targets) [2] makes this compound a valuable chemical biology probe. When used in tandem with GSK840 in kinome-wide profiling panels (e.g., KinomeScan at 1 µM), the pair can serve as matched molecular probes to dissect the structural determinants of kinase selectivity within the indole carboxamide chemical space. This application is particularly relevant for laboratories studying the crosstalk between NF-κB signaling and necroptosis pathways.

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